



# **Application Notes and Protocols for In Vivo Delivery of PF-05082566 (Utomilumab)**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | PKF050-638 |           |
| Cat. No.:            | B15572112  | Get Quote |

Note: The initial request specified "**PKF050-638**." Our search revealed that **PKF050-638** is a small molecule inhibitor of CRM1 with limited publicly available information on its in vivo delivery. However, "PF-05082566" corresponds to Utomilumab, a well-researched investigational monoclonal antibody for which extensive in vivo data is available. These application notes are therefore provided for PF-05082566 (Utomilumab), assuming a typographical error in the original query.

#### Introduction

PF-05082566, also known as Utomilumab, is a fully human IgG2 monoclonal antibody that acts as an agonist for the 4-1BB (CD137) receptor.[1][2] 4-1BB is a costimulatory receptor expressed on activated immune cells, including T cells and natural killer (NK) cells.[2][3] By binding to and activating 4-1BB, Utomilumab stimulates the proliferation, survival, and cytokine production of these immune cells, leading to an enhanced anti-tumor immune response.[3][4] Preclinical and clinical studies have explored the in vivo delivery of Utomilumab both as a monotherapy and in combination with other immunotherapies.[1][2][5]

## **Signaling Pathway and Mechanism of Action**

Utomilumab binds to the 4-1BB receptor on activated T cells and NK cells. This engagement triggers a downstream signaling cascade involving the activation of NF- $\kappa$ B and MAPK pathways.[3][4] This signaling promotes the transcription of genes involved in cell survival, proliferation, and the production of pro-inflammatory cytokines, ultimately leading to an enhanced cytotoxic T-lymphocyte (CTL) response against tumor cells.





Click to download full resolution via product page

Utomilumab (PF-05082566) Signaling Pathway.

# In Vivo Delivery Methods and Protocols

The primary route for in vivo delivery of Utomilumab in both preclinical and clinical studies is intravenous (IV) infusion.

### **Preclinical In Vivo Studies**

In preclinical studies using human peripheral blood lymphocyte (PBL)-SCID xenograft models, Utomilumab has been shown to inhibit tumor growth.[1][4]

Table 1: Preclinical In Vivo Administration of Utomilumab



| Animal Model                    | Administration<br>Route | Dosage Range  | Study Outcome              |
|---------------------------------|-------------------------|---------------|----------------------------|
| PBMC humanized mouse model      | Intravenous             | 1-10 mg/kg    | Well tolerated             |
| Human PBL-SCID xenograft models | Not Specified           | Not Specified | Inhibition of tumor growth |

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

- Animal Model: Severe combined immunodeficient (SCID) mice are reconstituted with human peripheral blood mononuclear cells (PBMCs) to create a humanized immune system.
- Tumor Implantation: Human tumor cells are implanted subcutaneously or orthotopically into the humanized mice.
- Treatment Groups: Once tumors are established, mice are randomized into treatment and control groups.
- Drug Administration: Utomilumab is administered intravenously at doses ranging from 1 to 10 mg/kg.[6] The dosing schedule can vary depending on the study design.
- Monitoring: Tumor growth is monitored regularly using calipers. Animal well-being, including body weight and clinical signs, is also monitored.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.

#### Clinical In Vivo Studies

Clinical trials have evaluated Utomilumab as a single agent and in combination with other cancer therapies in patients with advanced solid tumors and non-Hodgkin lymphomas.[1][5][7]

Table 2: Clinical In Vivo Administration of Utomilumab (Single Agent)



| Clinical                    | Phase | Patient                            | Administrat             | Dosage               | Dosing           |
|-----------------------------|-------|------------------------------------|-------------------------|----------------------|------------------|
| Trial                       |       | Population                         | ion Route               | Range                | Schedule         |
| NCT0130726                  | I     | Advanced                           | Intravenous             | 0.006 - 10           | Every 4          |
| 7                           |       | Malignancies                       | Infusion                | mg/kg                | weeks            |
| NCT0130726<br>7 (Expansion) | I     | Metastatic<br>Melanoma or<br>NSCLC | Intravenous<br>Infusion | 0.24 or 1.2<br>mg/kg | Every 4<br>weeks |

Table 3: Clinical In Vivo Administration of Utomilumab (Combination Therapy)

| Combinatio<br>n Agent | Clinical<br>Trial | Phase | Patient<br>Population              | Utomilumab<br>Dosage                    | Utomilumab<br>Dosing<br>Schedule |
|-----------------------|-------------------|-------|------------------------------------|-----------------------------------------|----------------------------------|
| Pembrolizum<br>ab     | NCT0217991<br>8   | lb    | Advanced<br>Solid Tumors           | 0.45 - 5.0<br>mg/kg                     | Every 3<br>weeks                 |
| Mogamulizu<br>mab     | NCT0244479<br>3   | lb    | Advanced<br>Solid Tumors           | 1.2 - 5 mg/kg<br>or 100 mg flat<br>dose | Every 4<br>weeks                 |
| Rituximab             | NCT0130726<br>7   | I     | CD20+ Non-<br>Hodgkin<br>Lymphomas | 0.03 - 10.0<br>mg/kg                    | Every 4<br>weeks                 |

Experimental Protocol: Phase Ib Clinical Trial of Utomilumab in Combination with Pembrolizumab

This protocol is based on the study design of clinical trial NCT02179918.[1]

- Patient Selection: Eligible patients have advanced solid tumors and meet specific inclusion and exclusion criteria.[1]
- Treatment Plan: Patients receive Utomilumab in combination with pembrolizumab.[1]
- Drug Administration:

### Methodological & Application





- Utomilumab is administered as a 1-hour intravenous infusion.[1][8]
- Pembrolizumab (2 mg/kg) is administered as a 30-minute intravenous infusion on the first day of each 21-day cycle.[1][8]
- Dose Escalation: The dose of Utomilumab is escalated in different patient cohorts (e.g., 0.45, 0.9, 1.8, 3.6, and 5.0 mg/kg) to determine the maximum tolerated dose.[1][8]
- Safety and Efficacy Monitoring: Patients are monitored for dose-limiting toxicities, adverse events, and tumor response according to RECIST v1.1.[1]
- Pharmacokinetic and Pharmacodynamic Assessments: Blood samples are collected at specified time points to analyze the pharmacokinetics of both drugs and to assess pharmacodynamic markers of immune activation.[1]





Click to download full resolution via product page

Generalized Workflow for a Phase Ib Clinical Trial.



#### **Pharmacokinetic Data**

Pharmacokinetic analyses from clinical trials have shown that Utomilumab exhibits linear pharmacokinetics at doses ranging from 0.006 to 10 mg/kg.[4] The systemic exposure (Cmax and AUC) of Utomilumab increases with increasing doses.[5][9]

Table 4: Pharmacokinetic Parameters of Utomilumab (Single-Dose Administration)

| Dose                                                                                                                    | Cmax (µg/mL) | AUCinf (day*µg/mL) |
|-------------------------------------------------------------------------------------------------------------------------|--------------|--------------------|
| 0.24 mg/kg                                                                                                              | 5.5          | 37.1               |
| 1.2 mg/kg                                                                                                               | 27.2         | 225.2              |
| Data from a study in patients with immune checkpoint inhibitor-refractory melanoma and non-small-cell lung cancer.  [9] |              |                    |

### Conclusion

PF-05082566 (Utomilumab) is an investigational 4-1BB agonist monoclonal antibody that has been evaluated in various in vivo settings. The standard method of delivery is intravenous infusion, with dosing regimens varying based on whether it is administered as a monotherapy or in combination with other agents. The provided protocols and data summaries from preclinical and clinical studies offer a comprehensive overview for researchers, scientists, and drug development professionals working with this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. aacrjournals.org [aacrjournals.org]



- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Utomilumab Overview Creative Biolabs [creativebiolabs.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. d-nb.info [d-nb.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. scispace.com [scispace.com]
- 9. Frontiers | Utomilumab in Patients With Immune Checkpoint Inhibitor-Refractory Melanoma and Non-Small-Cell Lung Cancer [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Delivery of PF-05082566 (Utomilumab)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572112#pkf050-638-in-vivo-delivery-methods]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com